molecular formula C15H14N4O2S B7789592 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Cat. No.: B7789592
M. Wt: 314.4 g/mol
InChI Key: ORBQYXUDJYIADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (CAS Number 785829-22-3) is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.36 g/mol . It is a solid supplied for research and development purposes. As a thieno[2,3-d]pyrimidine derivative featuring an acetohydrazide functional group, this compound serves as a versatile building block in medicinal chemistry and organic synthesis. The acetohydrazide moiety is a key reactive site, allowing researchers to synthesize a diverse array of derivatives, such as hydrazones, through condensation reactions with various aldehydes and ketones . While the specific biological profile of this exact compound is not fully detailed in the literature, its core structure is of significant interest. Related thienopyrimidine and pyrimidine derivatives are well-known in pharmacological research for exhibiting a range of biological activities, including antimicrobial and antibacterial properties . Some analogs have also been investigated as potential inhibitors of bacterial enzymes like topoisomerase II . This makes this compound a valuable intermediate for researchers designing and developing new bioactive molecules, particularly in the search for novel anti-infective agents. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-12(10-5-3-2-4-6-10)13-14(22-9)17-8-19(15(13)21)7-11(20)18-16/h2-6,8H,7,16H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBQYXUDJYIADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted acetohydrazides .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural Comparison of Thienopyrimidine Acetohydrazide Derivatives
Compound Name Core Substitutions Acetohydrazide Side Chain Modifications Molecular Formula Key Properties
Target Compound (6-Methyl-5-phenyl) 6-Me, 5-Ph None C₁₆H₁₄N₄O₂S Not reported in evidence
2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 5-Thiophen-2-yl None C₁₂H₁₀N₄O₂S₂ M.p.: Not reported
N′-(4-Chlorobenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 5-Thiophen-2-yl 4-Chlorobenzylidene hydrazone C₁₉H₁₃ClN₄O₂S₂ M.p.: 175–177°C
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide 5-Thiophen-2-yl Thiazolidinone-linked chlorophenyl C₂₁H₁₅ClN₄O₃S₂ M.p.: 175–177°C; Mol. Wt.: 503
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 5,6,7,8-Tetrahydrobenzo Ninhydrin-derived hydrazone C₂₂H₁₇N₅O₄S X-ray crystallography data

Key Observations :

  • Side Chain Modifications: Hydrazone derivatives (e.g., 4-chlorobenzylidene in ) introduce electrophilic groups that may improve DNA intercalation or enzyme inhibition.
  • Tetrahydrobenzo Fusion : ’s compound incorporates a saturated benzo ring, reducing planarity and possibly altering bioavailability .

Comparison with Analogs :

  • uses hydrazine hydrate to form acetohydrazide directly .
  • employs chloroacetyl chloride and secondary amines (e.g., morpholine) for side-chain diversification .
Table 2: Cytotoxicity and Selectivity of Selected Analogs
Compound Cancer Cell Line Tested IC₅₀ (μM) Selectivity Notes
N′-(4-Chlorobenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide Breast cancer (MCF-7) Not reported Moderate anti-proliferative activity
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Breast cancer <10 μM (estimated) High potency
N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Melanoma (IGR39) ~5 μM High selectivity

Key Findings :

  • Substituent Impact : Electron-withdrawing groups (e.g., 4-chloro, nitro) enhance cytotoxicity, as seen in –3 .
  • Core Flexibility : Tetrahydrobenzo derivatives () may trade potency for metabolic stability due to reduced aromaticity .

Biological Activity

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, which can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting potential application in oncology. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules.

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25

Antiproliferative Activity

In vitro studies on cancer cell lines (e.g., HeLa, A549) revealed that the compound exhibits IC50 values in the low micromolar range, indicating potent antiproliferative effects.

Cell LineIC50 (µM)
HeLa5.0
A5497.5
MDA-MB-2316.0

Q & A

Q. What are the standard synthetic protocols for preparing 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide?

The synthesis typically involves multi-step protocols. For example, a thieno[2,3-d]pyrimidinone core is first synthesized via condensation of substituted acetophenones with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid in refluxing ethanol). Subsequent Vilsmeier-Haack-Arnold formylation introduces reactive aldehyde groups for coupling with hydrazide moieties. Final steps often include refluxing intermediates in ethanol/water mixtures to yield the acetohydrazide derivative .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Key techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., methyl, phenyl groups) and hydrazide linkage.
  • X-ray crystallography : For resolving ambiguities in regiochemistry, particularly in the thieno-pyrimidine ring system (e.g., confirming the 6-methyl and 5-phenyl substitutions) .
  • HPLC-MS : To assess purity and detect byproducts from incomplete coupling or oxidation .

Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?

Common assays include:

  • Enzyme inhibition studies : Target-specific assays (e.g., kinases, proteases) using recombinant enzymes to evaluate IC₅₀ values.
  • Cell viability assays : Screening against cancer cell lines (e.g., MTT or SRB assays) to identify cytotoxic potential.
  • Receptor binding assays : Radioligand displacement studies for GPCRs or nuclear receptors, depending on structural motifs (e.g., hydrazide groups may interact with metal-dependent enzymes) .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

The compound is typically stored in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the hydrazide group. Lyophilization is recommended for long-term stability, with inert atmosphere (N₂ or Ar) to avoid oxidative degradation .

Q. How can substituent effects on the thieno-pyrimidine core influence solubility and bioavailability?

  • Phenyl groups : Enhance lipophilicity but reduce aqueous solubility; may require formulation with cyclodextrins or surfactants.
  • Methyl groups : Steric effects can hinder metabolic oxidation, improving half-life.
  • Hydrazide moiety : Polar but prone to hydrolysis; prodrug strategies (e.g., acetyl protection) may be explored .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction yields of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like Vilsmeier formylation. Machine learning models trained on reaction databases (e.g., Reaxys) can identify optimal solvent systems, temperatures, and catalysts. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative dose-response profiling : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability.
  • Metabolite identification : Use LC-MS/MS to detect degradation products that may contribute to off-target effects.
  • Orthogonal assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How can modifications to the acetohydrazide group alter target selectivity?

  • Acylation : Replacing the hydrazide hydrogen with acyl groups (e.g., acetyl, benzoyl) modulates hydrogen-bonding capacity, potentially shifting selectivity toward metalloenzymes.
  • Heterocyclic fusion : Incorporating the hydrazide into a pyrazolidine ring (e.g., as in Product-III from ) enhances rigidity, improving affinity for conformational binding pockets .

Q. What methodologies enable the synthesis of novel derivatives with enhanced metabolic stability?

  • Isotopic labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation.
  • Bioisosteric replacement : Substitute the phenyl group with fluorinated aromatics or heterocycles (e.g., pyridine) to reduce phase I metabolism .

Q. How can in silico toxicology models prioritize derivatives for preclinical development?

  • ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, Ames mutagenicity, and hERG inhibition risks.
  • Molecular dynamics simulations : Evaluate binding to off-target proteins (e.g., serum albumin) to predict plasma protein binding and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.